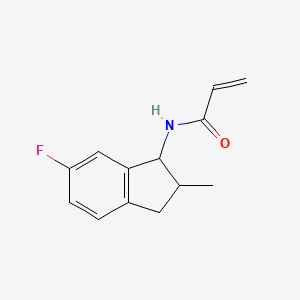

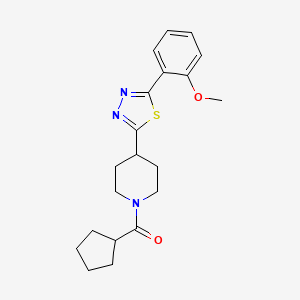

![molecular formula C12H10O3S B2969435 3-[(Phenylthio)methyl]-2-furoic acid CAS No. 878465-81-7](/img/structure/B2969435.png)

3-[(Phenylthio)methyl]-2-furoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-[(Phenylthio)methyl]-2-furoic acid” is a biochemical compound with the molecular formula C12H10O3S and a molecular weight of 234.27 . It is typically used for proteomics research .

Molecular Structure Analysis

The molecular structure of “3-[(Phenylthio)methyl]-2-furoic acid” consists of a furoic acid group attached to a phenylthio group via a methyl bridge . The compound has a molecular weight of 234.27 .Applications De Recherche Scientifique

1. Birch Reduction in Organic Chemistry

The Birch reduction process, a notable application in organic chemistry, involves the reduction of aromatic compounds. A study by Kinoshita, Miyano, and Miwa (1975) discusses the reduction of 3-furoic acid, which is structurally related to 3-[(Phenylthio)methyl]-2-furoic acid. This reduction leads to various derivatives, demonstrating the compound's utility in synthesizing heterocyclic compounds (Kinoshita, Miyano, & Miwa, 1975).

2. Biological Applications

A 2012 study by Sathyadevi et al. explored the interaction of metal ions in hydrazone complexes with nucleic acids and bovine serum albumin. This research, deriving from furoic acid hydrazide, is indirectly related to 3-[(Phenylthio)methyl]-2-furoic acid, highlighting its potential in biological studies, particularly in understanding interactions at the molecular level (Sathyadevi et al., 2012).

3. Synthesis of Substituted Furans

The synthesis of substituted furans, pyrroles, thiophenes, and related derivatives has been a significant area of research. Yin et al. (2008) describe methods for preparing 3-methylthio-substituted furans, which are related to 3-[(Phenylthio)methyl]-2-furoic acid. This study demonstrates the compound's role in producing various heterocyclic compounds, crucial in pharmaceutical and material science industries (Yin et al., 2008).

4. C–H Bond Activation in Organic Synthesis

Research on C–H bond activation is essential in organic synthesis. Studies by Wan et al. (2013) and Giri et al. (2007) highlight techniques like cross-coupling and palladium-catalyzed reactions. These methods, involving carboxylic acids like 3-[(Phenylthio)methyl]-2-furoic acid, are fundamental in creating complex organic molecules, showing the compound's relevance in synthetic organic chemistry (Wan et al., 2013); (Giri et al., 2007).

Propriétés

IUPAC Name |

3-(phenylsulfanylmethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c13-12(14)11-9(6-7-15-11)8-16-10-4-2-1-3-5-10/h1-7H,8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGOMTXSMKAZBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=C(OC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Phenylthio)methyl]-2-furoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride](/img/no-structure.png)

![Benzo[d]thiazol-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2969354.png)

![7-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2969359.png)

![(E)-ethyl 2-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate](/img/structure/B2969361.png)

![N-[6-Oxo-2-(trifluoromethyl)-1H-pyridin-3-yl]prop-2-enamide](/img/structure/B2969372.png)

![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid](/img/structure/B2969375.png)